

understanding the stereochemistry of Boc-L-Ser(Bzl)-OH

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Compound of Interest

L-Serine, *N*-(1,1-

Compound Name: *dimethylethoxy)carbonyl*-*O*-(*phenylmethyl*)-

Cat. No.: B558123

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An In-depth Technical Guide to the Stereochemistry of Boc-L-Ser(Bzl)-OH

For researchers, scientists, and drug development professionals, a comprehensive understanding of the stereochemical properties of chiral building blocks is paramount for the successful synthesis of enantiomerically pure molecules. This guide provides a detailed examination of the stereochemistry of *N*- α -tert-butoxycarbonyl-*O*-benzyl-*L*-serine, commonly known as Boc-L-Ser(Bzl)-OH, a crucial reagent in peptide synthesis and the development of peptide-based therapeutics.

Introduction

Boc-L-Ser(Bzl)-OH is a derivative of the naturally occurring amino acid L-serine. It features a tert-butoxycarbonyl (Boc) protecting group on the α -amino group and a benzyl (Bzl) protecting group on the side-chain hydroxyl group.^[1] This dual protection strategy allows for its controlled incorporation into peptide chains during solid-phase peptide synthesis (SPPS).^{[1][2]} The stereochemical integrity of Boc-L-Ser(Bzl)-OH is critical, as the biological activity of peptides is highly dependent on their specific three-dimensional structure.

Stereochemical Configuration

The stereochemistry of Boc-L-Ser(Bzl)-OH is defined by the configuration at its single chiral center, the α -carbon.

1.1. Chiral Center and Configuration

Boc-L-Ser(Bzl)-OH possesses one chiral center at the α -carbon (C2). This carbon is bonded to four different substituents:

- A tert-butoxycarbonyl (Boc) protected amino group
- A carboxyl group
- A hydrogen atom
- A benzyl-protected hydroxymethyl group (-CH₂OBzl)

Consistent with its precursor, L-serine, the α -carbon of Boc-L-Ser(Bzl)-OH has an (S)-configuration according to the Cahn-Ingold-Prelog priority rules.^[1] The IUPAC name for this compound is (2S)-2-[(tert-butoxycarbonyl)amino]-3-(phenylmethoxy)propanoic acid.^[1] The β -carbon (C3) is not a chiral center.

1.2. Importance of Stereochemical Purity

The enantiomeric purity of Boc-L-Ser(Bzl)-OH is of utmost importance in peptide synthesis. The presence of the D-enantiomer can lead to the formation of diastereomeric peptides, which can be difficult to separate and may exhibit altered or undesirable biological activity. Therefore, ensuring a high enantiomeric excess (e.e.) of the L-enantiomer is a critical quality control parameter.

Physicochemical and Stereochemical Data

The stereochemical purity of Boc-L-Ser(Bzl)-OH is typically assessed through a combination of techniques, including polarimetry and chiral chromatography. The following tables summarize key quantitative data.

Parameter	Value	Reference(s)
IUPAC Name	(2S)-2-[(tert-butoxycarbonyl)amino]-3-(phenylmethoxy)propanoic acid	[1]
CAS Number	23680-31-1	[3]
Molecular Formula	C ₁₅ H ₂₁ NO ₅	[1]
Molecular Weight	295.33 g/mol	[1]
Chiral Configuration	(S) at the α -carbon	[1]
Enantiomeric Excess (e.e.)	$\geq 99.0\%$	[3]
Specific Rotation $[\alpha]^{20}\text{D}$	+20 \pm 1° (c = 2 in ethanol/water 4:1)	[1]
Specific Rotation $[\alpha]^{25}\text{D}$	+18.0 to +22.0 ° (c=2 in ethanol/water 4:1)	

Experimental Protocols

This section provides detailed methodologies for the synthesis and stereochemical analysis of Boc-L-Ser(Bzl)-OH.

3.1. Synthesis of Boc-L-Ser(Bzl)-OH

The synthesis of Boc-L-Ser(Bzl)-OH is typically a two-step process starting from L-serine.

Step 1: Protection of the Amino Group (Boc Protection)

- Dissolve L-serine in a 1:2 mixture of 1M aqueous sodium hydroxide and 1,4-dioxane at 0°C.
- Slowly add di-tert-butyl dicarbonate (Boc₂O) to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 24 hours.
- Concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

- Wash the remaining aqueous layer with diethyl ether.
- Acidify the aqueous layer to a pH of 2-3 with 1M sulfuric acid.
- Extract the product, N-Boc-L-serine, with ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-serine.

Step 2: Protection of the Hydroxyl Group (Benzylation)

- Dissolve N-Boc-L-serine in anhydrous dimethylformamide (DMF) and cool to 0°C under an argon atmosphere.
- Carefully add sodium hydride (NaH) to the solution.
- Add benzyl bromide (BzIBr) and stir the reaction mixture at room temperature for several hours.
- Upon completion, quench the reaction and perform an aqueous workup.
- Purify the crude product by chromatography to obtain Boc-L-Ser(BzI)-OH.

3.2. Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust method for determining the enantiomeric purity of Boc-L-Ser(BzI)-OH. While a specific method for this compound is not readily available in the literature, a general protocol for N-Boc protected amino acids can be adapted.[\[4\]](#)[\[5\]](#)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions (Representative):

- Chiral Stationary Phase (CSP): A polysaccharide-based CSP such as CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) or CHIROBIOTIC® T (teicoplanin macrocyclic

glycopeptide) is often effective for the separation of N-protected amino acids.[5][6][7]

- Mobile Phase: A mixture of hexane, ethanol, and trifluoroacetic acid (TFA) (e.g., 90:10:0.1, v/v/v) is a common mobile phase for normal-phase chiral separations.[6] For reversed-phase separations, a mixture of water, methanol, and an acidic modifier can be used.[4][5]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at 210-230 nm.[4]
- Injection Volume: 10 µL.

Sample Preparation:

- Prepare a racemic standard of Boc-DL-Ser(Bzl)-OH to determine the retention times of both enantiomers.
- Dissolve the Boc-L-Ser(Bzl)-OH sample to be analyzed in the mobile phase at a concentration of approximately 1 mg/mL.[4]

Data Analysis:

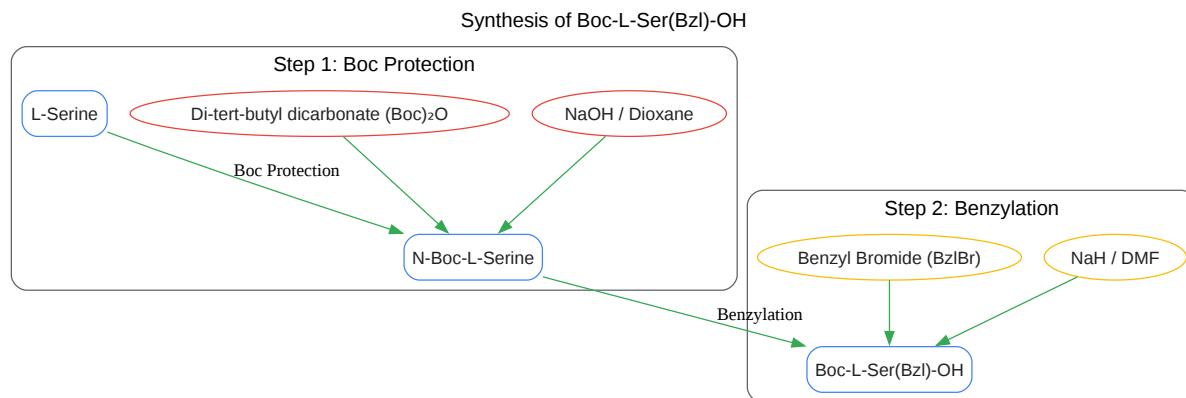
- Inject the racemic standard to identify the peaks corresponding to the D- and L-enantiomers.
- Inject the Boc-L-Ser(Bzl)-OH sample.
- Integrate the peak areas for both enantiomers.
- Calculate the enantiomeric excess (% e.e.) using the following formula:

$$\% \text{ e.e.} = [(\text{AreaL} - \text{AreaD}) / (\text{AreaL} + \text{AreaD})] \times 100$$

Where AreaL is the peak area of the L-enantiomer and AreaD is the peak area of the D-enantiomer.

Visualizations

4.1. Synthesis Workflow

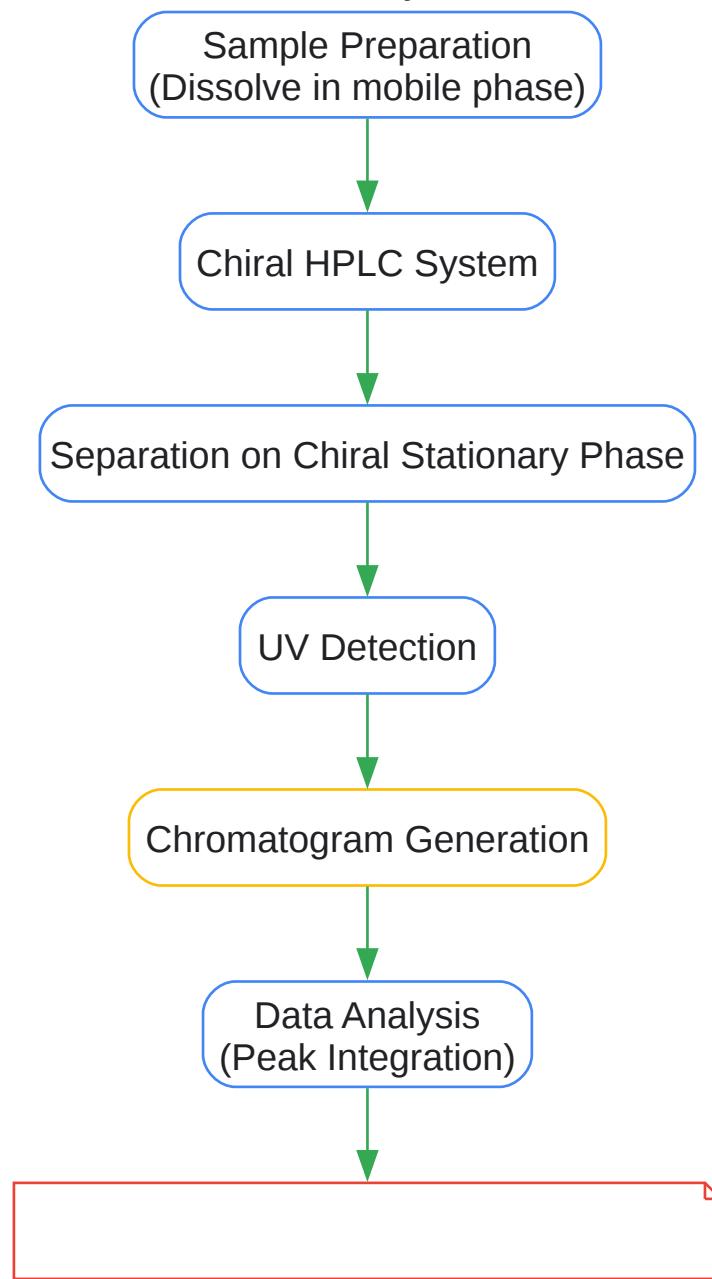


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Caption: A flowchart illustrating the two-step synthesis of Boc-L-Ser(BzI)-OH from L-serine.

4.2. Analytical Workflow for Enantiomeric Excess Determination

Chiral HPLC Analysis Workflow

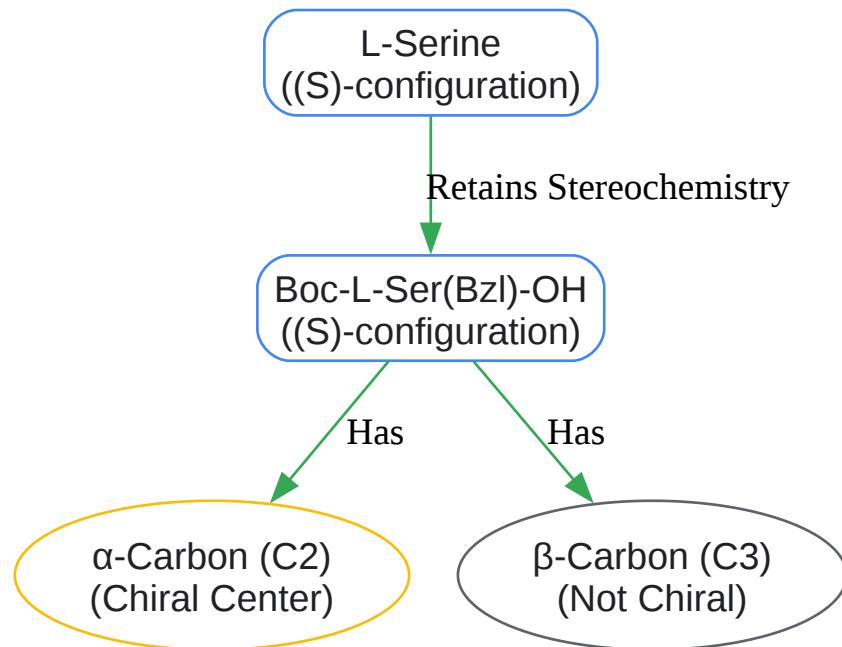


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Caption: The experimental workflow for determining the enantiomeric excess of Boc-L-Ser(Bzl)-OH.

4.3. Stereochemical Relationship

Stereochemistry of Boc-L-Ser(Bzl)-OH



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Caption: A diagram showing the stereochemical relationship of Boc-L-Ser(Bzl)-OH to its precursor.

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